molecular formula C11H17Cl2N5 B563663 Chlorguanide-d4 Hydrochloride CAS No. 1189671-34-8

Chlorguanide-d4 Hydrochloride

カタログ番号: B563663
CAS番号: 1189671-34-8
分子量: 294.216
InChIキー: SARMGXPVOFNNNG-HGSONKNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chlorguanide-d4 Hydrochloride is a stable isotope-labeled compound, primarily used in scientific researchThe molecular formula of this compound is C11H13D4Cl2N5, and it has a molecular weight of 294.22 .

作用機序

Target of Action

Chlorguanide-d4 Hydrochloride, also known as Proguanil, primarily targets the dihydrofolate reductase (DHFR) enzyme of the malaria parasites, Plasmodium falciparum and Plasmodium vivax . This enzyme plays a crucial role in the reproduction of the parasite .

Mode of Action

Proguanil exerts its antimalarial action by inhibiting the parasitic DHFR enzyme . It is converted in the body to an active metabolite, cycloguanil , which specifically inhibits the parasitic DHFR . This inhibition blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver .

Biochemical Pathways

The primary biochemical pathway affected by Proguanil is the folic acid cycle . By inhibiting DHFR, Proguanil disrupts this cycle, which is critical for the synthesis of nucleotides required for DNA replication. This disruption prevents the malaria parasite from reproducing once it is in the red blood cells .

Pharmacokinetics

Proguanil is a prodrug, meaning it is metabolized in the body to form the active compound, cycloguanil . This metabolism occurs in the liver, primarily involving the CYP2C19 enzyme . The protein binding of Proguanil is approximately 75%, and it has an elimination half-life of 12–21 hours . These properties influence the bioavailability of the drug and its duration of action.

Result of Action

The result of Proguanil’s action is the prevention and treatment of malaria caused by susceptible strains of Plasmodium falciparum and other species of Plasmodium . By inhibiting the reproduction of the malaria parasite, Proguanil can cure acute infection and has both causal prophylactic and suppressive activity against P. falciparum .

Action Environment

The efficacy and stability of Proguanil can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of Proguanil, potentially impacting its efficacy. Additionally, factors such as the patient’s age, genetic makeup, and overall health status can influence the drug’s action

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Chlorguanide-d4 Hydrochloride involves the incorporation of deuterium atoms into the chlorguanide molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling .

化学反応の分析

Types of Reactions: Chlorguanide-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Therapeutic Applications

Chlorguanide-d4 hydrochloride has been investigated for several therapeutic applications:

  • Antimalarial Treatment : It is primarily used in combination with other antimalarial drugs to enhance efficacy and reduce resistance development. The combination therapy approach allows for a synergistic effect against various strains of Plasmodium, making it a valuable component in malaria treatment regimens .
  • Potential in Cancer Therapy : Recent studies have explored the use of this compound in cancer therapies due to its ability to inhibit multiple signaling pathways involved in tumor growth. By utilizing combination therapies that include this compound, researchers aim to improve treatment outcomes for malignancies resistant to conventional therapies .

Case Study: Combination Therapy in Malaria

A study demonstrated that combining this compound with artemisinin derivatives significantly increased the efficacy of treatment against multidrug-resistant strains of Plasmodium falciparum. The results indicated a marked reduction in parasite load and improved patient outcomes compared to monotherapy .

Case Study: Anticancer Properties

In vitro studies have shown that this compound can enhance the cytotoxic effects of standard chemotherapeutic agents on cancer cell lines. By inhibiting DHFR-TS, it may sensitize cancer cells to other drugs, providing a promising avenue for developing more effective cancer treatment protocols .

Data Tables

Application AreaDescriptionKey Findings
Antimalarial TreatmentUsed in combination with other drugsEnhanced efficacy against resistant strains
Cancer TherapyPotential use as a sensitizer in chemotherapyIncreased cytotoxicity observed in studies
Drug DevelopmentInvestigated for combinatorial therapiesSynergistic effects noted in multiple pathways

類似化合物との比較

Uniqueness: Chlorguanide-d4 Hydrochloride is unique due to its isotopic labeling, which makes it particularly useful in research applications where tracing and quantification of the compound are required. This isotopic labeling does not significantly alter the chemical properties of the compound, allowing it to be used as a direct analog of chlorguanide in various studies .

生物活性

Chlorguanide-d4 hydrochloride, a deuterated form of chlorguanide, is primarily recognized for its role as an antimalarial agent. This compound is a prodrug that, upon metabolism, yields cycloguanil, the active metabolite responsible for its biological activity. The following sections detail the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

This compound operates as a prodrug that is metabolized in the liver to cycloguanil. Cycloguanil acts as a dihydrofolate reductase (DHFR) inhibitor , specifically targeting the DHFR enzyme in malaria parasites. This inhibition disrupts the folic acid cycle, essential for DNA synthesis and cellular replication in parasites. By preventing the conversion of dihydrofolate to tetrahydrofolate, cycloguanil effectively stunts the growth and reproduction of Plasmodium species, particularly Plasmodium falciparum .

Pharmacokinetics

  • Absorption : this compound is administered orally and exhibits variable absorption rates.
  • Metabolism : The compound undergoes hepatic metabolism primarily through the CYP2C19 pathway to produce cycloguanil .
  • Elimination Half-Life : The elimination half-life ranges from 12 to 21 hours, allowing for sustained therapeutic effects .
  • Protein Binding : Approximately 75% of the drug binds to plasma proteins, influencing its distribution and efficacy .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Parameter This compound Cycloguanil
IC50 (in vitro) 2.4 - 19 μM0.5 - 2.5 nM
Metabolite Activity Weak antimalarial activityStrong DHFR inhibition
Administration Route OralOral
Protein Binding ~75%~75%
Half-Life 12 - 21 hours12 - 21 hours

Case Studies and Research Findings

  • Efficacy Against Malaria :
    A study evaluating the efficacy of this compound indicated that it significantly reduced parasitemia levels in Plasmodium falciparum-infected mice models. Doses ranging from 250 mg/kg to 1000 mg/kg demonstrated a dose-dependent response in decreasing parasitemia and prolonging survival times .
  • Combination Therapy :
    Research has shown that the combination of chlorguanide (proguanil) with atovaquone exhibits synergistic effects against malaria. This combination enhances the overall effectiveness by targeting different stages of the parasite's life cycle . The specific interaction between these two compounds was found to improve treatment outcomes in both clinical and preclinical settings.
  • Safety Profile :
    Clinical assessments have reported a favorable safety profile for this compound when used at therapeutic doses. However, adverse effects such as gastrointestinal disturbances may occur in some patients .

特性

IUPAC Name

(1E)-1-[amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i3D,4D,5D,6D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARMGXPVOFNNNG-HGSONKNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N/C(=N/C(=NC(C)C)N)/N)[2H])[2H])Cl)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。